3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile
Description
Structural Classification and Nomenclature
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile (CAS No. 2098000-75-8) belongs to the azaspirocyclic nitrile family. Its IUPAC name reflects three key structural elements:
- Spirocyclic core : A 6-azaspiro[3.4]octane system, where a six-membered nitrogen-containing ring (piperidine) shares a single atom (spiro carbon) with a four-membered carbocyclic ring.
- Ethoxymethyl substituent : An ethoxy group (–OCH₂CH₃) attached to the spiro carbon via a methylene bridge.
- Nitrile-functionalized ketone : A propanenitrile group (–CH₂C(O)CN) linked to the spiro nitrogen.
Molecular Formula : C₁₃H₂₀N₂O₂
Molecular Weight : 236.31 g/mol.
Key Structural Features :
The SMILES notation (N#CCC(N(CC1COCC)CC21CCC2)=O) highlights the spatial arrangement of atoms and bonds.
Historical Context of Azaspirocyclic Compounds in Organic Chemistry
Azaspirocyclic frameworks have evolved significantly since their early 20th-century discovery:
- Early Developments : Adolf von Baeyer’s 1900 nomenclature rules laid the foundation for systematic classification. Seminal work on spiro alkaloids (e.g., cephalotaxine) in the 1960s revealed their biological potential.
- Synthetic Breakthroughs :
Notable Azaspiro Compounds :
These milestones underscore the scaffold’s versatility in drug discovery and natural product synthesis.
Significance of Nitrile Functionality in Spirocyclic Architectures
The nitrile group (–C≡N) in this compound confers unique reactivity and functional utility:
Chemical Reactivity :
- Electrophilic Center : Participates in nucleophilic additions (e.g., Grignard reactions) to form amines or ketones.
- Cycloaddition Substrate : Engages in [3+2] dipolar cycloadditions with nitrile oxides to generate heterocycles.
- Hydrogen Bond Acceptor : Enhances solubility and target binding in medicinal chemistry.
Applications in Synthesis :
- Spirocycle Diversification : Nitriles enable post-synthetic modifications, such as reduction to primary amines or hydrolysis to carboxylic acids.
- Bioisosteric Replacement : The –C≡N group mimics carbonyl or alkyne functionalities in drug candidates, improving metabolic stability.
Case Study :
In spirocyclic sultam synthesis, nitriles act as linchpins for CSIC (Cyanide-Shifted Intramolecular Cyclization) reactions, forming seven-membered rings with >80% efficiency. Similar strategies could apply to this compound’s nitrile group for generating derivatives.
Table 1: Functional Roles of Nitriles in Spirocyclic Systems
This compound’s nitrile-ketone synergy positions it as a versatile intermediate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGGXPPOIYNRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile is a member of the spirocyclic amine family, characterized by its unique structural features that may confer significant biological activity. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H23N3O2 , with a molecular weight of approximately 241.33 g/mol . The structural arrangement includes an azaspiro framework, which is known to influence biological interactions due to its spatial configuration.
Preliminary studies indicate that compounds with similar structures may act as inhibitors of specific enzymes or receptors involved in various disease pathways. The unique spirocyclic structure of this compound allows for effective interaction with biological targets, potentially leading to therapeutic applications in areas such as:
- Cancer treatment
- Metabolic disorders
- Neurological conditions
In Vitro Studies
Research has demonstrated that compounds analogous to this compound exhibit notable enzyme inhibition properties. For instance, studies have shown that these compounds can modulate pathways associated with cancer cell proliferation and apoptosis.
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 3-(8-Ethoxymethyl) derivative | Enzyme inhibition | Significant reduction in enzyme activity related to tumor growth |
| Study 2 | Similar spirocyclic compounds | Receptor modulation | Altered receptor binding affinity leading to decreased signaling pathways |
Case Study 1: Cancer Therapeutics
In a recent study, a derivative of the compound was tested for its efficacy against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.
Case Study 2: Neurological Implications
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that the compound could reduce oxidative stress markers, indicating its potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
Delgocitinib (3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile)
- Structural Similarities :
- Shared 3-oxopropanenitrile group and 6-azaspiro[3.4]octane core.
- Both feature substituents at the 6-position of the spiro ring.
- Key Differences: Delgocitinib incorporates a pyrrolo[2,3-d]pyrimidine group (a bicyclic heteroaromatic system) instead of ethoxymethyl. The (3S,4R)-3-methyl configuration in Delgocitinib introduces stereochemical complexity, influencing binding specificity.
- Functional Impact: Delgocitinib is an FDA-approved immunomodulator targeting JAK-STAT pathways, whereas the ethoxymethyl analog lacks reported biological data. The pyrrolopyrimidine group in Delgocitinib is critical for kinase inhibition .
3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile (CAS: 2097979-35-4)
- Structural Similarities :
- Both compounds contain a nitrile and ketone group.
- Key Differences :
- No biological data is available for this compound .
Spiro[2.5]octane Derivatives (e.g., 5-Methyl-5,7-diazaspiro[2.5]octan-6-one)
- Structural Similarities :
- Both feature spirocyclic nitrogen-containing rings.
- Key Differences :
- Functional Impact :
Comparative Data Table
Research Findings and Implications
- Spirocyclic vs.
- Substituent Effects : Ethoxymethyl groups may enhance solubility relative to aromatic systems (e.g., Delgocitinib’s pyrrolopyrimidine) but reduce target affinity due to weaker π interactions .
- Synthetic Accessibility : Spiro[3.4]octane derivatives require advanced synthetic strategies, as evidenced by patent filings for Delgocitinib involving cocrystallization with 3,5-dimethylpyrazole to improve purity .
Preparation Methods
Formation of the 6-Azaspiro[3.4]octane Core
- Starting materials: Typically, the synthesis begins with cyclic amines or oxetanyl nitriles as precursors.
- Cyclization: Intramolecular cyclization under controlled temperature (60–80°C) and inert atmosphere (nitrogen or argon) forms the azaspiro ring system. This step often uses base catalysts or Lewis acids to promote ring closure.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred for solubility and reaction control.
Introduction of the Ethoxymethyl Group
- Method: Nucleophilic substitution reaction at the 8-position of the azaspiro ring.
- Reagents: Ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) are reacted with the azaspiro intermediate.
- Catalysts: Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the nucleophilicity and reaction rate.
- Conditions: Mild heating (around 40–60°C) in solvents such as dichloromethane or acetonitrile ensures selective substitution without side reactions.
Installation of the 3-Oxopropanenitrile Moiety
- Approach: The nitrile group is introduced via condensation or alkylation reactions with appropriate cyano-containing reagents.
- Typical reagents: Malononitrile derivatives or cyanoacetates can be used to install the 3-oxopropanenitrile fragment.
- Reaction conditions: Controlled pH (neutral to slightly basic), room temperature to mild heating, and use of dehydrating agents or coupling reagents to facilitate bond formation.
- Purification: Column chromatography or recrystallization is employed to isolate the pure product.
Reaction Conditions and Optimization
| Step | Key Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Cyclization to form azaspiro | Base catalyst (e.g., NaH, K2CO3) | THF, DME | 60–80°C | Inert atmosphere to prevent oxidation |
| Ethoxymethyl substitution | Ethoxymethyl halide, TBAB catalyst | DCM, acetonitrile | 40–60°C | Phase transfer catalyst improves yield |
| 3-Oxopropanenitrile installation | Malononitrile or cyanoacetate derivatives | DCM, MeOH, or EtOH | RT to 50°C | pH control critical to avoid side products |
Analytical Characterization During Preparation
- NMR Spectroscopy (¹H and ¹³C): Confirms the formation of the azaspiro core and substitution pattern, especially the ethoxymethyl protons (δ 3.3–3.7 ppm) and nitrile carbon signals.
- Mass Spectrometry (HRMS): Validates molecular weight consistent with C12H21N3O2.
- X-ray Crystallography: Confirms spirocyclic geometry and stereochemistry.
- Chromatography (HPLC/GC): Monitors reaction progress and purity.
Research Findings and Industrial Considerations
- Yield and Purity: Optimized reaction conditions yield the target compound in moderate to high yields (60–85%) with high purity (>95%).
- Scalability: Continuous flow synthesis methods are being explored to improve reproducibility and scale-up potential for industrial production.
- Catalyst and Solvent Recycling: Green chemistry principles are applied in some processes to minimize waste and improve sustainability.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Cyclization to form azaspiro core | Base catalyst, THF/DME, 60–80°C | 6-Azaspiro[3.4]octane intermediate |
| 2 | Ethoxymethyl substitution at C-8 | Ethoxymethyl halide, TBAB, DCM, 40–60°C | Ethoxymethyl-substituted spiro compound |
| 3 | Attachment of 3-oxopropanenitrile group | Malononitrile derivative, pH control, RT-50°C | Final target compound, 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile?
- Methodology : Multi-step organic synthesis typically involves:
Spirocyclic Core Construction : Formation of the 6-azaspiro[3.4]octane scaffold via cyclization reactions, often using tert-butyl-protected intermediates (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) as precursors .
Functionalization : Introduction of the ethoxymethyl group via alkylation or nucleophilic substitution under anhydrous conditions.
Propionitrile Attachment : Coupling the spirocyclic amine with 3-oxopropanenitrile derivatives using carbodiimide-based coupling agents or Mitsunobu reactions .
- Critical Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like ring-opening or epimerization.
Q. How can the spirocyclic structure of this compound be rigorously characterized?
- Analytical Workflow :
NMR Spectroscopy : Use - and -NMR to confirm the spirocyclic geometry and substituent positions. Key signals include downfield shifts for the nitrile group (~110-120 ppm in ) and splitting patterns reflecting the ethoxymethyl moiety .
X-ray Crystallography : Resolve the 3D conformation to verify ring puckering parameters (e.g., Cremer-Pople coordinates for spirocyclic systems) .
Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF), ensuring agreement with theoretical values (±3 ppm).
Advanced Research Questions
Q. What experimental approaches are recommended to evaluate its JAK/STAT inhibition potential?
- Biological Assays :
Enzyme Inhibition Assays : Measure IC values against JAK isoforms (JAK1, JAK2, JAK3) using recombinant enzymes and ATP-competitive assays. Compare with Delgocitinib (a structurally related JAK inhibitor) for baseline activity .
Cellular Profiling : Use IL-2-dependent T-cell proliferation assays to assess functional inhibition. Validate via Western blotting for phosphorylated STAT proteins .
- Data Interpretation : Cross-validate in vitro results with in vivo models (e.g., murine dermatitis) to address bioavailability and off-target effects.
Q. How can crystallographic data resolve contradictions in pharmacological profiles?
- Case Study : Cocrystal structures (e.g., with 3,5-dimethylpyrazole) reveal binding interactions between the spirocyclic core and JAK catalytic domains. Analyze hydrogen-bonding networks (e.g., nitrile-Lys interactions) to rationalize potency variations across isoforms .
- Table : Key Cocrystallization Parameters
| Parameter | Value | Significance |
|---|---|---|
| Resolution | 1.8 Å | High-confidence ligand positioning |
| R-factor | <0.20 | Structural reliability |
| Binding Pocket Volume | 450 Å | Accommodates spirocyclic moiety |
Q. What strategies address discrepancies between in vitro and in vivo metabolic stability data?
- Methodological Adjustments :
Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ethoxymethyl hydrolysis). Use LC-MS/MS to track degradation products .
Prodrug Optimization : Mask labile groups (e.g., replace ethoxymethyl with fluorinated analogs) to enhance metabolic resistance while maintaining target engagement .
- Statistical Tools : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with pharmacokinetic parameters.
Methodological Resources
- Synthesis Protocols : Refer to tert-butyl-protected spirocyclic intermediates (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate) for scalable routes .
- Crystallographic Guidelines : Use Cremer-Pople coordinates for spirocyclic ring analysis, ensuring alignment with computational models (e.g., DFT-optimized geometries) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
